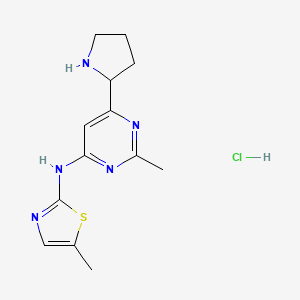

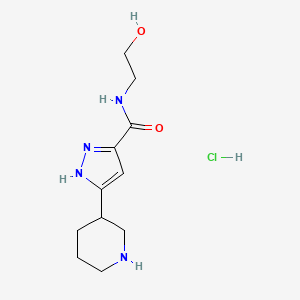

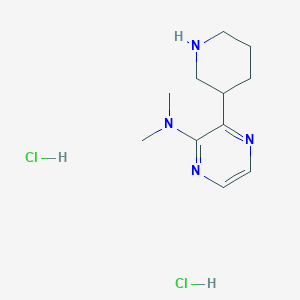

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride

Übersicht

Beschreibung

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5S and its molecular weight is 311.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in the development of new medications with selective biological targets.

Anti-Fibrosis Therapeutics

Pyrimidine derivatives, such as those found in this compound, have shown potential in anti-fibrosis activity. They can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture, suggesting a role in developing novel anti-fibrotic drugs .

Antibacterial Agents

The structural components of this compound, particularly the N′-substituents, have been associated with antibacterial activity. Research indicates that varying the substituents can lead to different levels of antibacterial efficacy, which could be harnessed to create targeted antibacterial treatments .

Autoimmune Disease Treatment

Compounds with a pyrrolidine ring have been investigated for their role as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases. Modifying the stereochemical groups within the compound can benefit the activity against these receptors .

Antitumor Activity

The pyrimidine moiety is known for its diverse pharmaceutical activities, including antitumor properties. This compound’s pyrimidine and thiazole components may be useful in designing drugs that target specific cancer pathways .

Modulation of ADME/Tox Properties

Heteroatomic fragments within compounds like this one are crucial for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates. This compound could be used to enhance the pharmacokinetic and toxicological profiles of new drugs .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, this compound can be used in enantioselective synthesis to produce drug candidates with different biological profiles, which is essential for binding to enantioselective proteins .

Structural Diversity in Chemical Biology

The saturated heteroatomic ring systems in this compound allow for a greater chance of generating structural diversity. This is an important aspect of chemical biology, where novel structures are constantly sought for various applications .

Eigenschaften

IUPAC Name |

5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5S.ClH/c1-8-7-15-13(19-8)18-12-6-11(16-9(2)17-12)10-4-3-5-14-10;/h6-7,10,14H,3-5H2,1-2H3,(H,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVFEYJDCUNOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCN3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)

![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)